Selenophene

Vue d'ensemble

Description

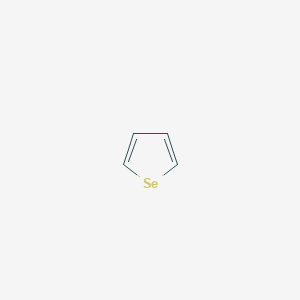

Selenophene is a heterocyclic compound and one of the more common selenium heterocycles . It is a derivative of aromatic pentacyclic thiophene . It plays an important role in prospecting new drugs, as well as in the development of new light-emitting materials .

Synthesis Analysis

Selenophene can be synthesized via a Dimroth rearrangement approach by cyclocondensation of 7-cyano-4-hydrazinyl-6- (pyrrolidin-1-yl)selenopheno . Another method involves the synthesis of 2,5-disubstituted selenophenes via [2+2+1] cyclization of easily accessible terminal alkynes and elemental selenium .

Molecular Structure Analysis

The selenophene molecule is flat . The biselenophene substituted derivative has a layered structure, no center of symmetry, and a molecular network with close contacts between Se atoms .

Chemical Reactions Analysis

Being aromatic, selenophene undergoes electrophilic substitution reactions. Electrophiles tend to attack at the carbon positions next to the chalcogen . These reactions are slower than that of furan, but faster than thiophene .

Physical And Chemical Properties Analysis

Selenophene is a colorless liquid . It is easy to polarize, its LUMO energy level is very low, and hence the optical band gap can be reduced . The selenium atoms in selenophene and other oxygen atoms or sulfur atoms can form an intermolecular interaction, so as to improve the stacking order of the active layer .

Applications De Recherche Scientifique

Organic Solar Cells

Selenophene-based materials: have been extensively studied for their application in organic solar cells (OSCs) . Due to selenophene’s ability to polarize easily, its LUMO energy level is very low, which reduces the optical band gap and improves the carrier transport efficiency. This makes selenophene an excellent candidate for the active layer materials in OSCs, potentially enhancing device efficiency .

Drug Discovery

Selenophene derivatives play a crucial role in the development of new drugs. Their intrinsic biological activity has been explored for various therapeutic applications, including antidepressant , antioxidant , anticonvulsant , antibacterial , antitumor , antinociceptive , hepatoprotective , and antiapoptotic agents . The organoselenium portion embedded in selenophene shows powerful biological activities, making it a valuable scaffold in medicinal chemistry.

Light-Emitting Materials

The field of light-emitting materials has also benefited from the properties of selenophene. Its stronger electron donor ability and lower aromaticity compared to thiophene result in better planarity, a longer conjugated length, and a lower optical band gap. These characteristics are advantageous for developing new light-emitting diodes and other optoelectronic devices .

Synthesis of Heterocyclic Compounds

Selenophene and its derivatives are important in synthesizing various heterocyclic compounds . The methods to access the selenophene scaffold involve diverse cyclization-based synthetic strategies, which are crucial for creating complex molecules with specific properties .

Catalysis

In the realm of catalysis, selenophene compounds have been used as catalysts to facilitate chemo-, regio-, and stereoselective transformations. This application is particularly relevant in the synthesis of complex organic molecules where precise control over the reaction pathway is essential .

Organoselenium Chemistry

Selenophene’s importance in organoselenium chemistry is linked to its applications as building blocks for various chemical transformations. The versatility of selenophene-based compounds allows for the development of new reagents and methodologies in organic synthesis .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Selenophene, a selenium-based heterocyclic compound, plays a significant role in the development of new drugs and light-emitting materials . It is an important class of organoselenium compounds that have demonstrated effectiveness against several disorders

Mode of Action

The selenophene molecule is flat and aromatic, undergoing electrophilic substitution reactions . Electrophiles tend to attack at the carbon positions next to the selenium atom . This reaction is slower than that of furan, but faster than thiophene .

Biochemical Pathways

Selenophene derivatives have been widely studied due to their intrinsic biological activity , such as antidepressant , antioxidant , anticonvulsant , antibacterial , antitumor , antinociceptive , hepatoprotective , and antiapoptotic agents .

Result of Action

Selenophene and its derivatives have demonstrated powerful biological activities . They have been widely studied due to their intrinsic biological activity , such as antidepressant , antioxidant , anticonvulsant , antibacterial , antitumor , antinociceptive , hepatoprotective , and antiapoptotic agents .

Action Environment

Selenophene substitution of photovoltaics materials can improve their intermolecular interactions and thus offer a good opportunity to finely optimize their phase separation morphology to an ideal state . This substitution strategy has shown promise in liquid crystalline donors, which have demonstrated high efficiency . The combination of these structural advantages may help to achieve state-of-the-art device performance .

Propriétés

IUPAC Name |

selenophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Se/c1-2-4-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABNMNVCOAICNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[Se]C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89231-09-4 | |

| Record name | Polyselenophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89231-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20182978 | |

| Record name | Selenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Selenophene | |

CAS RN |

288-05-1 | |

| Record name | Selenophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | selenophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYZ3M5T8L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is selenophene?

A1: Selenophene is a five-membered aromatic heterocyclic compound containing one selenium atom. It is structurally analogous to thiophene, with selenium replacing sulfur.

Q2: What is the molecular formula and weight of selenophene?

A2: The molecular formula of selenophene is C4H4Se, and its molecular weight is 119.01 g/mol.

Q3: What spectroscopic techniques are used to characterize selenophene and its derivatives?

A3: Researchers commonly employ a range of spectroscopic techniques to characterize selenophene derivatives, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides information about the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei. Researchers have used 1H NMR, 13C NMR, 15N NMR, and 77Se NMR to study selenophene derivatives. [] * Raman Spectroscopy: This technique is sensitive to molecular vibrations and provides information about the chemical bonds and structure of molecules. It is used to investigate the extent of π-conjugation in polyselenophenes. []* Infrared (IR) Spectroscopy: Similar to Raman spectroscopy, IR spectroscopy provides information about molecular vibrations and functional groups present in the molecule. []* UV-Vis Spectroscopy: This technique measures the absorption and transmission of light through a substance, providing information about electronic transitions and band gaps in conjugated systems. [, , , , ]* X-ray Absorption Fine Structure (XAFS) Spectroscopy: This technique provides information about the local atomic structure and electronic state of atoms in molecules. [, ]* Electron Energy Loss Spectroscopy (EELS): This technique probes the electronic structure and bonding of materials by analyzing the energy loss of electrons passing through them. []

Q4: How does the presence of selenium impact the properties of selenophene compared to thiophene?

A4: Selenium, being a heavier atom than sulfur, significantly influences the properties of selenophene compared to thiophene. These differences include:

Q5: What applications of selenophene derivatives rely on their material compatibility and stability?

A6:

Organic Solar Cells (OSCs):* Selenophene-containing polymers have demonstrated significant potential in OSCs. Their lower band gaps and enhanced charge carrier mobilities contribute to improved light absorption and charge transport, leading to higher power conversion efficiencies. [, , , , ]

Q6: What strategies can be employed to improve the stability of selenophene-based materials?

A7: * Side-Chain Engineering: Carefully selecting and incorporating appropriate side chains can significantly impact the solubility, morphology, and stability of selenophene-based polymers. For instance, introducing bulky side chains like 2-ethylhexyl can increase solubility while retaining crystallinity. []* Copolymerization: Combining selenophene with other monomers to form copolymers allows fine-tuning of the material properties and enhancing stability. This approach is often used in OSC applications to improve morphology control, light absorption, and charge transport. [, , , , ]* Encapsulation and Interface Engineering: Encapsulating selenophene-based materials with protective layers or modifying the interfaces between the active material and electrodes can help prevent degradation pathways and improve device stability.

Q7: Does selenophene exhibit catalytic properties?

A8: While selenophene itself may not be a potent catalyst, some derivatives, like 2,5-digermaselenophene, have shown remarkable catalytic activity. [] This specific derivative can activate dihydrogen and acetylene at room temperature without the need for transition-metal catalysts.

Q8: How does the structure of 2,5-digermaselenophene contribute to its catalytic activity?

A9: Unlike typical selenophenes, 2,5-digermaselenophene adopts a trans-pyramidalized structure due to its unique electronic properties. This distorted structure, along with its considerable electron-donating and electron-accepting abilities, enables it to activate small molecules like dihydrogen and acetylene. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)

![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)